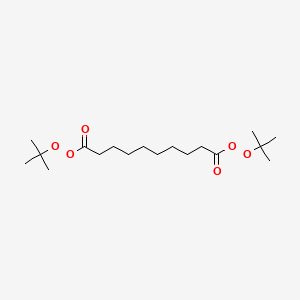
Di-tert-butyl bisperoxysebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl bisperoxysebacate is an organic peroxide compound known for its stability and utility in various chemical processes. It is characterized by the presence of two tert-butyl peroxy groups attached to a sebacic acid backbone. This compound is often used as a radical initiator in polymerization reactions and as a cross-linking agent in the production of various polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl bisperoxysebacate typically involves the reaction of sebacic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sebacic Acid+2Tert-butyl hydroperoxide→Di-tert-butyl bisperoxysebacate+2Water
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and removal of by-products, ensuring a steady production rate.
Analyse Chemischer Reaktionen
Types of Reactions: Di-tert-butyl bisperoxysebacate primarily undergoes homolytic cleavage of the peroxide bonds, leading to the formation of free radicals. These radicals can participate in various reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and sebacic acid.
Substitution: The peroxide groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts such as copper(II) acetate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Products include oxidized organic compounds and water.
Reduction: Products include tert-butyl alcohol and sebacic acid.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl bisperoxysebacate has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is explored for its potential in drug delivery systems due to its ability to generate radicals that can modify drug molecules.
Industry: It is used in the production of cross-linked polymers, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The primary mechanism of action of di-tert-butyl bisperoxysebacate involves the homolytic cleavage of the peroxide bonds to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The radicals can also participate in oxidation and reduction reactions, modifying the chemical structure of substrates.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl peroxide: Another organic peroxide with similar radical-generating properties.
Tert-butyl hydroperoxide: A simpler peroxide used in similar applications but with different reactivity.
Benzoyl peroxide: Commonly used in polymerization and as an acne treatment due to its radical-generating ability.
Uniqueness: Di-tert-butyl bisperoxysebacate is unique due to its dual peroxide groups attached to a sebacic acid backbone, providing enhanced stability and reactivity compared to simpler peroxides. This makes it particularly useful in applications requiring controlled radical generation and cross-linking.
Eigenschaften
CAS-Nummer |
22537-96-8 |
|---|---|
Molekularformel |
C18H34O6 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
ditert-butyl decanediperoxoate |
InChI |
InChI=1S/C18H34O6/c1-17(2,3)23-21-15(19)13-11-9-7-8-10-12-14-16(20)22-24-18(4,5)6/h7-14H2,1-6H3 |
InChI-Schlüssel |
SKHDZVWVWFGQLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)CCCCCCCCC(=O)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
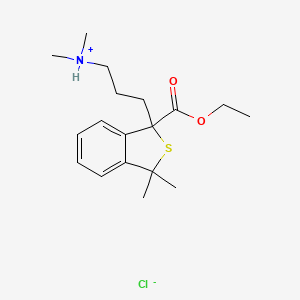
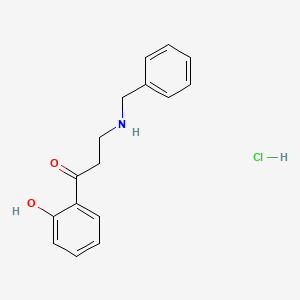
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)

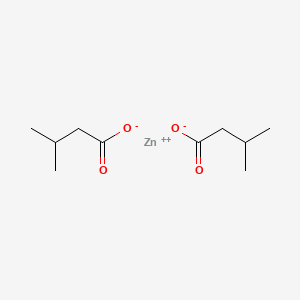



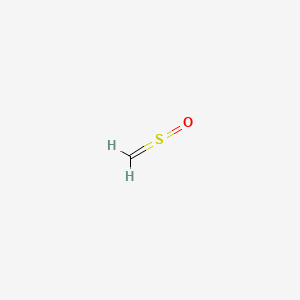

![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
